molecular formula C19H14F3N3O2 B2977916 N-([3,3'-bipyridin]-5-ylmethyl)-3-(trifluoromethoxy)benzamide CAS No. 2194901-40-9

N-([3,3'-bipyridin]-5-ylmethyl)-3-(trifluoromethoxy)benzamide

Cat. No.: B2977916
CAS No.: 2194901-40-9
M. Wt: 373.335
InChI Key: FVKCENMJWSNFGL-UHFFFAOYSA-N
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Description

N-([3,3'-Bipyridin]-5-ylmethyl)-3-(trifluoromethoxy)benzamide is a sophisticated synthetic compound designed for advanced research applications, particularly in medicinal chemistry and drug discovery. Its molecular structure incorporates a bipyridine moiety, a privileged scaffold in coordination chemistry, which suggests potential for investigating metal complexation . Such metal complexes are a prominent area of study for developing new therapeutic agents with novel mechanisms of action, including antimicrobial and anticancer activities . The presence of the trifluoromethoxy group enhances the molecule's metabolic stability and membrane permeability, making it a valuable probe for studying structure-activity relationships in bioactive molecules. This compound is strictly for research use in laboratory settings. It is not intended for diagnostic or therapeutic applications, nor for human use of any kind. Researchers can employ this compound as a key intermediate or building block for synthesizing more complex structures, or as a candidate for high-throughput screening against biological targets. Its unique structure makes it suitable for exploring inhibition pathways, such as those involving sodium channels, similar to other investigated biaryl compounds . Handle this material with appropriate precautions in a controlled environment.

Properties

IUPAC Name

N-[(5-pyridin-3-ylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O2/c20-19(21,22)27-17-5-1-3-14(8-17)18(26)25-10-13-7-16(12-24-9-13)15-4-2-6-23-11-15/h1-9,11-12H,10H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKCENMJWSNFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-([3,3'-bipyridin]-5-ylmethyl)-3-(trifluoromethoxy)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a bipyridine moiety and a trifluoromethoxy group, which are known to enhance its pharmacological properties. The compound's molecular formula and weight are critical for understanding its interactions at the molecular level.

Structural Characteristics

The structure of this compound can be described as follows:

  • Bipyridine Unit : Important for coordination chemistry and biological interactions.
  • Trifluoromethoxy Group : Enhances chemical reactivity and biological activity.
  • Benzamide Functional Group : Provides a platform for various substitutions that can affect biological properties.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Bipyridine Moiety : Achieved through coupling reactions such as Suzuki coupling.
  • Introduction of the Trifluoromethoxy Group : Accomplished via nucleophilic substitution reactions.
  • Final Assembly : The benzamide structure is formed by linking the bipyridine derivative with the trifluoromethoxy group.

Biological Activity

This compound exhibits a range of biological activities, primarily due to its ability to interact with various molecular targets.

The mechanism of action involves:

  • Metal Ion Coordination : The bipyridine moiety can coordinate with metal ions, influencing the activity of metalloenzymes or receptors.
  • Hydrophobic Interactions : The trifluoromethoxy group increases lipophilicity, facilitating interactions with hydrophobic regions in proteins.

Case Studies and Research Findings

  • Antimicrobial Activity : In vitro studies have shown that derivatives with similar structures display significant antimicrobial properties against various bacterial strains. For instance, compounds with trifluoromethoxy substitutions have been noted for their enhanced activity against resistant strains .
  • Anticancer Properties : Research indicates that this compound has potential anticancer effects, showing efficacy against human tumor cell lines while minimizing toxicity to normal tissues .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic applications in diseases such as cancer and tuberculosis .

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (μM)Reference
AntimicrobialE. coli5.08 ± 0.4
AnticancerHCT1160.52
Enzyme InhibitionMurB (Mycobacterium)140 nM

Comparison with Similar Compounds

Structural and Functional Analogues in RAF Inhibition

Compound RAF709 (N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide)

  • Key Differences: Substituents: RAF709 features a trifluoromethyl group at the benzamide position (vs. trifluoromethoxy in the target compound) and additional morpholino and tetrahydropyran substituents on the bipyridine core. Molecular Weight: 542.55 g/mol (vs. ~395.5 g/mol for the target compound, estimated based on ).
  • Activity: RAF709 is a potent RAF kinase inhibitor with high selectivity for RAS-mutant cancers. Its trifluoromethyl group enhances lipophilicity and binding affinity to the kinase active site, while the morpholino and tetrahydropyran groups improve solubility and pharmacokinetics .

Comparison Table :

Parameter Target Compound RAF709
Core Structure Bipyridine + benzamide Bipyridine + benzamide
Substituents Trifluoromethoxy (benzamide) Trifluoromethyl, morpholino, THP
Molecular Weight ~395.5 g/mol (estimated) 542.55 g/mol
Target Not explicitly stated RAF kinase (RAS-mutant cancers)
Selectivity N/A High for RAF dimers

Comparison with MAO-B Inhibitors (Indole-Benzamide Derivatives)

Compounds such as N-(1H-indol-5-yl)-3-(trifluoromethoxy)benzamide (3s) and N-(1H-indol-5-yl)-3-(trifluoromethyl)benzamide (3u) () share the trifluoromethoxy/trifluoromethyl-benzamide motif but differ in core structure:

  • Structural Divergence :
    • The target compound uses a bipyridine core, while 3s/3u utilize an indole ring.
    • Electronic Effects : The trifluoromethoxy group in 3s is less electron-withdrawing than the trifluoromethyl group in 3u, impacting MAO-B inhibition potency.
  • Activity : These indole derivatives are potent MAO-B inhibitors (IC₅₀ < 100 nM) and protect against oxidative stress in PC12 cells. The bipyridine analog’s activity remains unexplored but may differ due to altered steric and electronic profiles .

Antimicrobial Benzamide Derivatives

N-[3-(2-oxo-1,2-dihydro-indol-3-ylidene-hydrazinocarbonyl) benzyl] benzamide derivatives () highlight the role of halogenation and substitution patterns:

  • Key Contrasts :
    • The target compound lacks hydrazine and isatin moieties, which are critical for antimicrobial activity in these analogs.
    • Halogen substituents (e.g., 5-Cl, 5-I) in enhance antimicrobial efficacy, whereas the trifluoromethoxy group in the target compound may prioritize different biological interactions .

Bipyridine Derivatives with Varied Linkers

N-([3,3'-Bipyridin]-5-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide ():

  • Structural Comparison :
    • Linker : Propanamide chain (vs. benzamide in the target compound).
    • Substituent : Methylsulfonyl group (electron-withdrawing) vs. trifluoromethoxy.

Q & A

Q. What are the critical synthetic routes and reaction conditions for synthesizing N-([3,3'-bipyridin]-5-ylmethyl)-3-(trifluoromethoxy)benzamide?

Synthesis typically involves multi-step protocols, including nucleophilic substitution and coupling reactions. Key steps include:

  • Bipyridine functionalization : Introducing methyl groups at the 5-position of [3,3'-bipyridine] via palladium-catalyzed cross-coupling.
  • Amide bond formation : Reacting 3-(trifluoromethoxy)benzoyl chloride with the bipyridine intermediate under anhydrous conditions (e.g., DCM, 0–5°C) using bases like NaHCO₃ to suppress side reactions .
  • Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization to achieve >95% purity.
    Critical conditions : Strict temperature control during acylation and inert atmosphere to prevent hydrolysis of trifluoromethoxy groups.

Q. What structural features of this compound suggest its potential as a kinase inhibitor?

  • Bipyridine core : Facilitates π-π stacking and hydrogen bonding with kinase ATP-binding pockets.
  • Trifluoromethoxy group : Enhances metabolic stability and hydrophobic interactions, critical for target engagement in kinases like RAF .
  • Benzamide moiety : Acts as a hinge-binding motif, mimicking ATP’s adenine interactions in kinases .
    Structural analogs (e.g., RAF709) demonstrate nanomolar inhibition of RAF kinases, validated by crystallographic studies .

Q. What safety protocols are essential when handling this compound in the lab?

  • Hazard analysis : Conduct risk assessments for mutagenicity (Ames testing) and decomposition products (DSC analysis recommended) .
  • PPE : Use nitrile gloves, safety goggles, and fume hoods due to potential mutagenic byproducts.
  • Storage : Store at –20°C under nitrogen to prevent hydrolysis of the trifluoromethoxy group .

Advanced Research Questions

Q. How does this compound modulate the RAF/MEK/ERK pathway, and what assays validate its efficacy?

  • Mechanism : Binds to the RAF kinase ATP pocket, inhibiting phosphorylation of MEK/ERK. For BRAF-mutant cells, it suppresses paradoxical MAPK activation .
  • Assays :
    • Biochemical : TR-FRET kinase assays (IC₅₀ values <10 nM for CRAF).
    • Cellular : Western blotting for pMEK/pERK reduction in KRAS-mutant cell lines (e.g., HCT-116) .
    • In vivo : Xenograft models (e.g., subcutaneous tumors in nude mice) with dose-dependent tumor regression .

Q. How can solubility challenges be addressed without compromising cellular potency?

  • Structural modifications : Replace lipophilic groups (e.g., methyl) with solubilizing motifs like tetrahydropyranyl ether, as seen in RAF709, which improved solubility (logP reduction from 4.2 to 3.1) while maintaining IC₅₀ <50 nM .
  • Formulation : Use co-solvents (e.g., PEG-400) or nanoemulsions for in vivo studies.
  • Analytical validation : HPLC-ELSD for solubility profiling and SPR for binding affinity post-modification .

Q. How should contradictory data between biochemical and cell-based assays be resolved?

  • Case example : High biochemical potency (IC₅₀ = 5 nM) but poor cellular activity (EC₅₀ >1 µM).
  • Root cause analysis :
    • Check membrane permeability (Caco-2 assay) or efflux by P-gp (calcein-AM inhibition).
    • Validate target engagement via CETSA (Cellular Thermal Shift Assay) .
  • Mitigation : Introduce prodrug strategies (e.g., esterification) or optimize logD (aim for 2–3) .

Q. What methodologies confirm target specificity and off-target effects?

  • Kinase selectivity panels : Screen against 400+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits (e.g., FLT3 or RET inhibition).
  • Proteomics : SILAC-based mass spectrometry to assess global protein interaction changes .
  • In silico docking : Compare binding poses with known inhibitors (e.g., RAF709) using Schrödinger Glide .

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